Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate
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Overview
Description
Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate is a heterocyclic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products:
- Oxidation products include quinoline derivatives.
- Reduction products are dihydroquinoline derivatives.
- Substitution products vary based on the reagents used and the positions of substitution .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
- Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate
- Ethyl 4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- 4,5-dihydropyrazolo[1,5-a]quinazoline derivatives
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system provides stability and enhances its potential for various applications compared to other similar compounds .
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)12-9-11-8-7-10-5-3-4-6-13(10)16(11)15-12/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
CGVACZSJDUONKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=C1)CCC3=CC=CC=C32 |
Origin of Product |
United States |
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